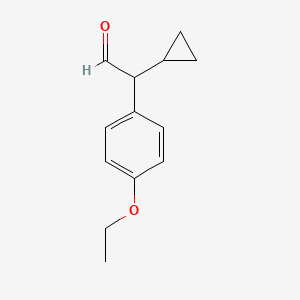
Cyclopropyl(4-ethoxyphenyl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropyl(4-ethoxyphenyl)acetaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.269. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry Applications
1.1 Antagonist Development
Cyclopropyl(4-ethoxyphenyl)acetaldehyde serves as an important intermediate in the synthesis of compounds that act as antagonists of the αvβ3 and αvβ5 integrins. These integrins are crucial in various pathological conditions, including:
- Bone Disorders : Compounds derived from cyclopropyl acetaldehyde are being investigated for their potential to treat osteopenia and osteoporosis by inhibiting bone resorption.
- Vascular Diseases : The antagonists can help manage neointimal hyperplasia, which is associated with atherosclerosis and restenosis after vascular interventions.
- Cancer Therapy : Targeting pathological angiogenesis, which is pivotal in tumor metastasis, has been a significant area of research for cyclopropyl derivatives .
1.2 Synthesis of Therapeutic Agents
Research indicates that cyclopropyl compounds, including this compound, can be synthesized into various therapeutic agents. For instance, they have been utilized in creating heteroarylalkanoic acid derivatives that show promise as anti-inflammatory and anti-cancer agents . The compound's unique structure allows it to interact effectively with biological targets, enhancing its therapeutic potential.
Synthetic Methodologies
2.1 Organic Synthesis
This compound is valued in organic synthesis for its versatility. It can be employed as a building block in the synthesis of more complex molecules. The compound's reactivity enables it to participate in various chemical reactions, including:
- Wittig Reactions : This reaction allows for the formation of alkenes from aldehydes or ketones using phosphonium ylides. This compound can be converted into more complex alkenes that are useful in further synthetic applications.
- Reduction Reactions : The aldehyde functional group can be reduced to alcohols, which are valuable intermediates in pharmaceutical synthesis .
Case Studies
Several case studies illustrate the practical applications of this compound:
3.1 Case Study on Drug Development
A notable study focused on the development of a new class of αvβ3 antagonists derived from this compound. Researchers synthesized various derivatives and evaluated their efficacy in inhibiting integrin activity. The results demonstrated significant potential for treating conditions related to excessive angiogenesis, such as cancer and diabetic retinopathy .
3.2 Case Study on Synthetic Efficiency
Another research project aimed to improve the synthetic pathways for producing cyclopropyl acetaldehyde derivatives. By optimizing reaction conditions and exploring alternative reagents, researchers achieved higher yields and shorter reaction times. This advancement not only enhances the efficiency of synthesizing therapeutic agents but also reduces costs associated with drug development .
Data Tables
| Application Area | Specific Use Cases | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Development of αvβ3/αvβ5 antagonists | Effective against bone disorders and cancer |
| Organic Synthesis | Building block for complex molecules | Versatile reactivity enhances synthetic pathways |
| Drug Development | Case studies on efficacy against pathological conditions | Significant potential demonstrated |
特性
CAS番号 |
174826-89-2 |
|---|---|
分子式 |
C13H16O2 |
分子量 |
204.269 |
IUPAC名 |
2-cyclopropyl-2-(4-ethoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C13H16O2/c1-2-15-12-7-5-11(6-8-12)13(9-14)10-3-4-10/h5-10,13H,2-4H2,1H3 |
InChIキー |
MFZGMYDKTLEQNV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(C=O)C2CC2 |
同義語 |
Benzeneacetaldehyde, alpha-cyclopropyl-4-ethoxy- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















